Nitraquazone

Catalog No.
S571507
CAS No.
56739-21-0
M.F
C16H13N3O4
M. Wt
311.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitraquazone

CAS Number

56739-21-0

Product Name

Nitraquazone

IUPAC Name

3-ethyl-1-(3-nitrophenyl)quinazoline-2,4-dione

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

InChI

InChI=1S/C16H13N3O4/c1-2-17-15(20)13-8-3-4-9-14(13)18(16(17)21)11-6-5-7-12(10-11)19(22)23/h3-10H,2H2,1H3

InChI Key

GNWCRBFQZDJFTI-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Synonyms

3-ethyl-1-(3-nitrophenyl)-2,4(1H,3H)-quinazolinedione, nitraquazone, TVX 2706, TVX-2706

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Nitraquazone is a synthetic compound with the chemical formula C16H13N3O4. It belongs to the class of quinazoline derivatives and is characterized by its unique structure, which includes a nitro group and a quinazoline moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antitumor activities. The molecular structure of nitraquazone can be represented as follows:

  • Chemical Structure:

    Nitraquazone Structure

  • Oxidation: Nitraquazone can be oxidized to form quinazolinones, which are important intermediates in organic synthesis and medicinal chemistry.
  • Substitution Reactions: The presence of the nitro group allows for electrophilic aromatic substitution, which can modify the compound's biological properties.
  • Reduction Reactions: Under certain conditions, nitraquazone can be reduced to yield various derivatives with altered functional groups.

These reactions are essential for developing new derivatives that may enhance the therapeutic efficacy of nitraquazone.

Nitraquazone exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Activity: Studies have shown that nitraquazone possesses anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes, which are key mediators in inflammatory processes .
  • Antitumor Activity: Preliminary research indicates that nitraquazone may inhibit the growth of various tumor cell lines, suggesting its potential as an anticancer agent .
  • Phosphodiesterase Inhibition: Nitraquazone has been studied for its interaction with phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. This interaction may contribute to its therapeutic effects .

Several synthesis methods have been developed for nitraquazone:

  • Conventional Synthesis: Traditional methods involve multi-step reactions starting from simpler quinazoline precursors, followed by nitration to introduce the nitro group.
  • One-Pot Reactions: Recent advancements have led to more efficient one-pot synthesis techniques that reduce reaction time and improve yield. These methods often utilize catalytic systems to facilitate the formation of nitraquazone from readily available starting materials .

These synthetic routes highlight the versatility and accessibility of nitraquazone for further research and development.

Nitraquazone has several promising applications:

  • Pharmaceutical Development: Due to its biological activities, nitraquazone is being explored as a candidate for developing new anti-inflammatory and anticancer drugs.
  • Research Tool: It serves as a valuable compound in pharmacological studies aimed at understanding inflammation and cancer biology.
  • Chemical Intermediate: Nitraquazone can be used as an intermediate in synthesizing other bioactive compounds.

Interaction studies of nitraquazone primarily focus on its binding affinity with various biological targets:

  • Enzyme Inhibition Studies: Research has demonstrated that nitraquazone interacts with phosphodiesterase enzymes, influencing their activity and potentially impacting cellular signaling pathways .
  • Structure-Activity Relationship Studies: These studies aim to elucidate how modifications to the nitraquazone structure affect its biological activity, providing insights into optimizing its therapeutic potential .

Several compounds share structural similarities with nitraquazone. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
QuinazolineHeterocyclic aromatic compoundAntitumorBasic structure without nitro group
NitroquinolineNitro-substituted quinolineAntimicrobialContains a nitrogen atom in the ring
ThienoquinazolinesSulfur-containing quinazolinesAnticancerIncorporates sulfur into the structure
PyrazolopyrimidinesPyrimidine derivativesAnti-inflammatoryDifferent heterocyclic framework

Nitraquazone's unique combination of a quinazoline core with a nitro substituent distinguishes it from these compounds, particularly in its specific biological activities and potential therapeutic applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

311.09060590 g/mol

Monoisotopic Mass

311.09060590 g/mol

Heavy Atom Count

23

UNII

1YF1KXP4QF

Wikipedia

Nitraquazone

Dates

Modify: 2023-07-20

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